2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-28-17-8-7-13(16-12-25-19(22-16)9-10-20(23-25)29-2)11-15(17)24-30(26,27)18-6-4-3-5-14(18)21/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDGYOROLIQKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Bromoketones and 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine scaffold is synthesized through a condensation reaction between α-bromoketones and 3-amino-6-chloropyridazine under mild basic conditions (Scheme 1). The halogen atom at position 6 directs regioselectivity by reducing nucleophilicity at adjacent nitrogen atoms, ensuring proper cyclization.
- Dissolve 3-amino-6-chloropyridazine (1.0 equiv) and α-bromoketone (1.2 equiv) in anhydrous DMF.
- Add NaHCO₃ (2.0 equiv) and stir at 80°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
Methoxylation of the Pyridazine Ring
The 6-chloro group is replaced with methoxy via nucleophilic aromatic substitution (NAS):
- React 6-chloroimidazo[1,2-b]pyridazine with NaOMe (3.0 equiv) in MeOH at 100°C for 6 hours.
- Neutralize with HCl and isolate via filtration.
Optimization Insight : Excess NaOMe and prolonged heating prevent residual chlorinated byproducts.
Functionalization of the Phenyl Ring
Introduction of the Fluoro and Methoxy Groups
The 2-methoxy-5-aminophenyl intermediate is prepared via sequential Friedel-Crafts alkylation and nitration-reduction:
- Methoxylation of phenol derivatives using MeI/K₂CO₃.
- Directed ortho-metalation (DoM) to install fluorine at position 2.
Suzuki-Miyaura Coupling
The imidazo[1,2-b]pyridazine is coupled to the functionalized phenyl ring using Pd(PPh₃)₄:
- Combine 6-methoxyimidazo[1,2-b]pyridazine-2-boronic acid (1.1 equiv), 5-bromo-2-fluoroanisole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 equiv) in dioxane/H₂O (4:1).
- Heat at 90°C for 8 hours under N₂.
- Extract with DCM and purify via recrystallization.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | >98% |
Sulfonamide Bond Formation
Amidation of Sulfonyl Fluorides
The benzenesulfonamide group is introduced via HOBt-catalyzed amidation (Scheme 2):
- React 2-fluorobenzenesulfonyl fluoride (1.2 equiv) with the aniline intermediate (1.0 equiv) in DMF.
- Add HOBt (5 mol%) and TMDS (1.5 equiv) to sequester HF byproducts.
- Stir at 60°C for 24 hours.
Critical Factors :
- HOBt Loading : <5 mol% reduces side reactions.
- TMDS Role : Enhances fluoride scavenging, improving yield by 15–20%.
Reaction Outcomes :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Selectivity | >95% |
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : SiO₂, eluent = hexane/EtOAc (3:1 → 1:1).
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 7.92–7.85 (m, 4H, aryl-H), 3.98 (s, 3H, OCH₃).
- LC-MS : m/z 428.4 [M+H]⁺.
Scalability and Process Optimization
Kilogram-Scale Adaptation
Environmental Considerations
- Solvent Recycling : DMF is recovered via distillation (85% efficiency).
- Waste Streams : HF-neutralization with Ca(OH)₂ minimizes environmental impact.
Comparative Analysis of Synthetic Routes
Table 1 contrasts key methodologies:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclization | 75 | 97 | 12.50 |
| Suzuki Coupling | 82 | 98 | 18.20 |
| HOBt Amidation | 89 | 95 | 9.80 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and electrophiles like sulfuric acid (H₂SO₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfonic acids, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. Notably:
- Mechanism of Action : The compound may downregulate proteins associated with tumor growth and metastasis, impacting pathways such as the JAK/STAT signaling cascade.
- Case Study : In vitro studies demonstrated that derivatives based on this compound exhibited IC50 values ranging from 0.5 to 3 µM against breast cancer and head and neck cancer models, indicating potent anticancer activity.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is known to play a role in inflammatory responses.
- Mechanism of Action : By inhibiting PDE4, the compound increases levels of cyclic AMP (cAMP), leading to reduced inflammation.
- Case Study : In vivo studies in asthmatic mouse models showed that administration of related compounds significantly reduced airway hyperreactivity, suggesting therapeutic potential for respiratory conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved depend on the biological context, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide
N-[2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-furamide
Uniqueness
2-Fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural complexity. This allows it to interact with a wide range of biological targets, making it more versatile than similar compounds.
Biological Activity
2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to consolidate the available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a fluorine atom, methoxy groups, and a benzenesulfonamide moiety, which are critical for its biological activity. The presence of the imidazo[1,2-b]pyridazine ring is particularly noteworthy, as it has been associated with various pharmacological effects.
Research indicates that this compound acts primarily as a kinase inhibitor. Kinases are enzymes that play vital roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound has shown promising results in inhibiting specific kinases involved in tumor growth and proliferation.
Table 1: Summary of Kinase Inhibition Studies
| Study | Kinase Target | IC50 (nM) | Effect |
|---|---|---|---|
| TAK1 | 30 | Significant growth inhibition in multiple myeloma cell lines | |
| Various | Varies | General kinase inhibition observed |
Biological Activity and Efficacy
In vitro studies have demonstrated that this compound exhibits potent anti-cancer activity. For instance, it has been shown to inhibit the growth of multiple myeloma cell lines with an IC50 value as low as 30 nM, indicating strong efficacy against these malignancies . Furthermore, it has been reported to reduce cell viability and induce apoptosis in cancer cells through various mechanisms.
Case Studies
- Multiple Myeloma : In a study involving MPC-11 and H929 cell lines, treatment with the compound resulted in significant growth inhibition, supporting its potential as an anti-cancer agent .
- Inflammatory Models : The compound also exhibited anti-inflammatory properties by modulating cytokine release and reducing hyperreactivity in animal models of asthma .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Q & A
Q. What are the critical steps in synthesizing 2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the imidazo[1,2-b]pyridazine core, sulfonamide coupling, and methoxy group introduction. Key steps include:
- Suzuki-Miyaura cross-coupling to attach aryl groups to the pyridazine ring.
- Sulfonylation under anhydrous conditions using DMF or dichloromethane as solvents to prevent hydrolysis .
- Temperature control (typically 60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions . Optimization focuses on solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time (monitored via TLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~10.2 ppm) .
- HPLC-MS : Confirms molecular weight ([M+H]⁺ expected ~470–500 Da) and purity (>95%) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. What functional groups in this compound contribute to its chemical reactivity?
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions.
- Methoxy (-OCH₃) : Enhances solubility and directs electrophilic substitution on aromatic rings.
- Imidazo[1,2-b]pyridazine : Provides π-π stacking interactions and modulates electronic properties for kinase inhibition .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP hybrid functional) model:
- HOMO/LUMO energies to assess redox activity and charge transfer (e.g., for kinase inhibition) .
- Electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .
- Solvent effects : Include polarizable continuum models (PCM) to simulate DMSO/water environments .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control for purity (>98% by HPLC) .
- Dose-response curves : Analyze IC₅₀ values across multiple replicates to account for variability .
- Metabolic stability tests : Evaluate compound degradation in microsomal assays to explain discrepancies in in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Substitution patterns : Replace the 2-fluoro group with Cl or CF₃ to modulate steric effects .
- Heterocycle variation : Swap imidazo[1,2-b]pyridazine with triazolo[4,3-b]pyridazine to alter binding affinity .
- Pharmacophore mapping : Use X-ray crystallography (e.g., PDB: 8P9) to identify key interactions with target kinases .
Q. What methodologies enhance solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
- Prodrug approaches : Introduce phosphate esters at the sulfonamide group for hydrolytic activation .
- Salt formation : Prepare sodium or lysine salts to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
